molecular formula C14H14O3S B11756924 (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid

Cat. No.: B11756924
M. Wt: 262.33 g/mol
InChI Key: NLYCQROZGIOILC-VHSXEESVSA-N
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Description

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a benzoyl group, and a thioformyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization to introduce the benzoyl and thioformyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The thioformyl group is particularly important in these interactions due to its ability to form strong bonds with sulfur-containing amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, benzoyl group, and thioformyl group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

(1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)/t9-,10+/m0/s1

InChI Key

NLYCQROZGIOILC-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2C=S)C(=O)O

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O

Origin of Product

United States

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